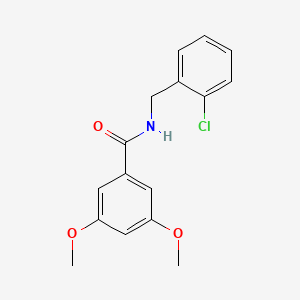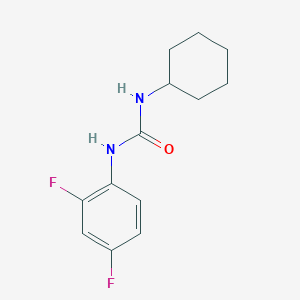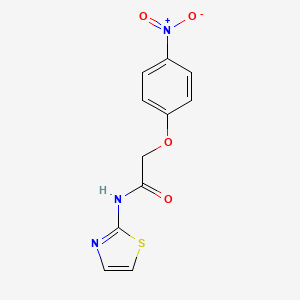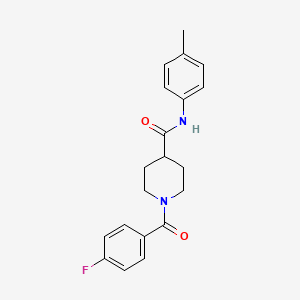![molecular formula C21H12F3NO3 B5799178 3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide CAS No. 5884-19-5](/img/structure/B5799178.png)
3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide is a synthetic compound belonging to the class of benzo[f]chromene derivativesThe presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications .
Preparation Methods
The synthesis of 3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide involves several steps. One common method includes the condensation of 3-(trifluoromethyl)aniline with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound induces apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels, arresting the cell cycle, and triggering cell death pathways . It also interacts with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide can be compared with other benzo[f]chromene derivatives, such as:
N-(4-(Tert-butyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide: This compound has similar structural features but different substituents, leading to variations in biological activity and applications.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and bioavailability, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO3/c22-21(23,24)13-5-3-6-14(10-13)25-19(26)17-11-16-15-7-2-1-4-12(15)8-9-18(16)28-20(17)27/h1-11H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENPWONQZVNXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359772 |
Source


|
| Record name | 3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-19-5 |
Source


|
| Record name | 3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
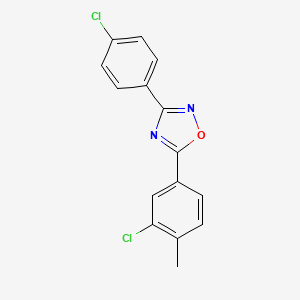
![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
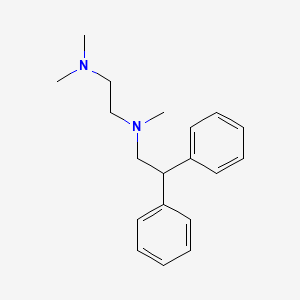
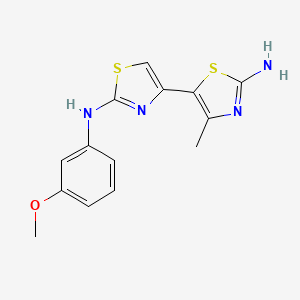

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
![1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one](/img/structure/B5799142.png)
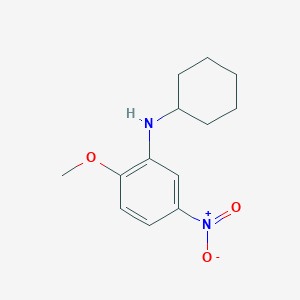
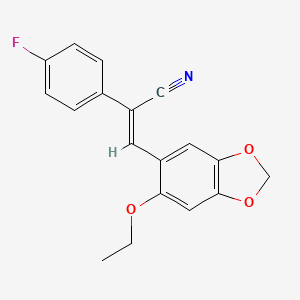
![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)
